molecular formula C11H21ClO2 B14140414 Chloromethyl 2-butylhexanoate CAS No. 89312-21-0

Chloromethyl 2-butylhexanoate

Cat. No.: B14140414
CAS No.: 89312-21-0
M. Wt: 220.73 g/mol
InChI Key: WOBUAGQWJQKJQX-UHFFFAOYSA-N
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Description

Chloromethyl 2-butylhexanoate is an ester derivative combining a chloromethyl group with a branched 2-butylhexanoate chain. The molecular formula is likely C₁₁H₂₁ClO₂, with a molecular weight approximating 220.7 g/mol (based on comparisons to ethylhexanoate derivatives in ). Key functional groups include:

  • Chloromethyl group (–CH₂Cl): Enhances electrophilic reactivity, making the compound susceptible to nucleophilic substitution.
  • 2-Butylhexanoate ester: A branched alkyl chain that increases steric hindrance and reduces volatility compared to linear esters.

Physical properties such as boiling point are expected to fall between 150–200°C, similar to 2-ethylhexyl acetate (199°C, ) but higher than smaller chlorinated esters like ethyl chloroformate (61°C, ). Applications may include use as an intermediate in organic synthesis or polymer production, though safety protocols are critical due to the reactive chloromethyl group .

Properties

CAS No.

89312-21-0

Molecular Formula

C11H21ClO2

Molecular Weight

220.73 g/mol

IUPAC Name

chloromethyl 2-butylhexanoate

InChI

InChI=1S/C11H21ClO2/c1-3-5-7-10(8-6-4-2)11(13)14-9-12/h10H,3-9H2,1-2H3

InChI Key

WOBUAGQWJQKJQX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)C(=O)OCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Chloromethylation Reaction:

      Reagents: Chloromethyl methyl ether, zinc chloride, and 2-butylhexanoic acid.

      Conditions: The reaction is typically carried out under acidic conditions with zinc chloride as a catalyst.

  • Alternative Method:

      Reagents: Chlorosulfonic acid, dimethoxymethane, and 2-butylhexanoic acid.

      Conditions: This method involves the use of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst.

Industrial Production Methods: The industrial production of chloromethyl 2-butylhexanoate typically involves the chloromethylation of 2-butylhexanoic acid using chloromethyl methyl ether and zinc chloride as a catalyst. The reaction is conducted in large reactors under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Major Products:

Mechanism of Action

The mechanism of action of chloromethyl 2-butylhexanoate primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property allows the compound to form covalent bonds with various nucleophiles, facilitating its use in bioconjugation and polymer synthesis .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Chloromethyl 2-butylhexanoate with structurally related esters and chlorinated compounds:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Toxicity Notes
This compound C₁₁H₂₁ClO₂ ~220.7 ~150–200 (inferred) Chloromethyl, ester Limited data; handle as hazardous
2-Ethylhexanoyl chloride C₈H₁₃ClO 162.66 67–68 Acyl chloride Corrosive; releases HCl
2-Ethylhexyl acetate C₁₀H₂₀O₂ 172.26 199 Ester Low acute toxicity
Ethyl chloroformate C₃H₅ClO₂ 122.55 61 Chloroformate ester Toxic; releases Cl⁻ upon hydrolysis
Bis(chloromethyl) ether C₂H₄Cl₂O 114.96 102–104 Chloroether Known carcinogen

Key Observations :

  • Boiling Points: Longer alkyl chains (e.g., 2-butylhexanoate) increase boiling points due to greater van der Waals interactions. This compound is less volatile than ethyl chloroformate but comparable to 2-ethylhexyl acetate .
  • Reactivity: The chloromethyl group in this compound is less reactive than acyl chlorides (e.g., 2-ethylhexanoyl chloride) but more reactive than non-chlorinated esters .

Research Findings and Critical Analysis

  • Reactivity Trends: Chlorinated esters exhibit reactivity proportional to the electrophilicity of the chlorine atom. For example, ethyl chloroformate reacts vigorously with nucleophiles like water, while 2-ethylhexyl acetate is stable under similar conditions . This compound likely occupies an intermediate reactivity tier.
  • Toxicity Gaps: Unlike bis(chloromethyl) ether (a carcinogen), this compound’s toxicity profile remains uncharacterized. This gap underscores the need for targeted toxicological studies .

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